molecular formula C14H17N5NaO6PS B1174785 Pas2 protein CAS No. 149290-40-4

Pas2 protein

Cat. No.: B1174785
CAS No.: 149290-40-4
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Description

The Pas2 protein (PASTICCINO 2) is a multifunctional protein-tyrosine phosphatase-like enzyme that plays a critical role in regulating fundamental processes such as cell division, cell differentiation, and the synthesis of very long-chain fatty acids (VLCFAs) . In cell cycle regulation, Pas2 interacts specifically with the phosphorylated form of CDKA;1, functioning as an antiphosphatase to prevent its dephosphorylation. This interaction is essential for controlling the G2-to-M transition and early mitosis, where Pas2 overexpression has been shown to slow down cell division and inhibit seedling growth . Its subcellular localization shifts from the cytoplasm in dividing cells to the nucleus upon differentiation, highlighting its dynamic role in development . Furthermore, Pas2 possesses 3-hydroxyacyl-CoA dehydratase activity and physically interacts with CER10, a core component of the microsomal fatty acid elongase complex. This establishes its role as an essential and rate-limiting enzyme in the production of VLCFAs, which are crucial for various developmental processes . This combination of functions in cell cycle control and lipid metabolism makes the this compound an invaluable tool for researchers investigating the mechanisms of plant development, cell cycle checkpoints, and the biochemistry of lipid elongation complexes. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

149290-40-4

Molecular Formula

C14H17N5NaO6PS

Synonyms

Pas2 protein

Origin of Product

United States

Molecular Architecture and Cellular Distribution of Pas2 Proteins

Genomic Organization and Transcriptional Regulation of PAS2 Genes

The gene encoding Pas2, designated as PEX2, is conserved across various eukaryotic species. In humans, the PEX2 gene is located on chromosome 8q21.13. wikipedia.org The mouse ortholog, Pex2, is found on chromosome 3. nih.gov The genomic structure of PEX2 in humans consists of multiple exons, and alternative splicing of its transcript can occur, though these variants encode the same protein. wikipedia.org

The regulation of PEX2 gene expression is complex and can be influenced by various cellular conditions. For instance, in a mouse model deficient in PEX2, the hepatic expression of the SREBP-2 gene, a key regulator of cholesterol biosynthesis, is significantly increased. nih.gov This suggests a feedback mechanism where the absence of functional peroxisomes, due to PEX2 deficiency, triggers a response in cholesterol metabolism pathways at the transcriptional level. nih.gov Furthermore, studies on the pS2 promoter have shown that transcriptional regulation is a dynamic process involving the recruitment of various protein complexes that modify chromatin structure to either permit or restrict transcription. embopress.orgnih.gov While not directly about PEX2, these general principles of transcriptional control, involving chromatin remodeling and the association of transcription factors, are likely applicable to the regulation of the PEX2 gene. embopress.orgportlandpress.com

Table 1: Genomic Location of the PEX2 Gene in Different Species

SpeciesGene SymbolChromosomal Location
Homo sapiens (Human)PEX28q21.13 wikipedia.org
Mus musculus (Mouse)Pex23 nih.gov
Arabidopsis thalianaPAS25 nih.gov

Subcellular Localization and Dynamic Trafficking of PAS2 Proteins

The proper localization of Pas2 is essential for its function in peroxisome biogenesis.

Pas2 is an integral membrane protein of the peroxisome. wikipedia.orgnih.gov Its N- and C-termini are oriented towards the cytosol. biologists.com In the plant Arabidopsis thaliana, the unrelated PAS2 protein is found in the cytoplasm of dividing cells and moves to the nucleus as cells differentiate. nih.govnih.gov For the PEX2 protein, while it is primarily located in the peroxisomal membrane, some studies in yeast have suggested that it may be trafficked to the peroxisome via the endoplasmic reticulum (ER). rupress.org However, evidence for this trafficking route in plants is lacking. whiterose.ac.uk

Pas2 is synthesized on free ribosomes in the cytosol and is post-translationally imported into the peroxisomal membrane. nih.gov The targeting of Pas2 to the peroxisomal membrane is mediated by specific targeting information within its amino acid sequence. nih.gov Studies on human Pas2 have identified a minimal peroxisomal targeting signal consisting of a 30-amino acid region and the first transmembrane domain. nih.gov The addition of the second transmembrane domain enhances targeting efficiency. nih.gov Mutations within a specific motif in this targeting region can cause Pas2 to be mislocalized to the cytosol. nih.gov

The trafficking of other proteins that Pas2 interacts with, such as the COPII complex involved in ER-to-Golgi transport, is a highly regulated process. frontiersin.org While Pas2 itself may not undergo extensive relocalization under normal conditions, its role in processes like pexophagy highlights a dynamic interplay between peroxisomes and other cellular compartments. mdpi.comnih.gov

Functional Roles of Pas2 Proteins in Eukaryotic Biology

PAS2 Protein in Peroxisome Biogenesis and Homeostasis

Peroxisomes are essential organelles involved in diverse metabolic processes, including fatty acid beta-oxidation plos.org. Their proper formation and maintenance, known as peroxisome biogenesis and homeostasis, are crucial for cellular function. This compound has been implicated in these processes, particularly in yeast models.

Contribution to Peroxisomal Matrix Protein Import Mechanisms

Peroxisomal matrix proteins are synthesized in the cytosol and imported into the peroxisome lumen via specific targeting signals (PTS1 and PTS2) and a complex machinery involving peroxins (Pex proteins) tandfonline.comresearchgate.net. Research in the yeast Saccharomyces cerevisiae has shown that PAS2 is related to ubiquitin-conjugating enzymes and is essential for peroxisome biogenesis nih.govannualreviews.orgdntb.gov.ua. Studies in Pichia pastoris have further demonstrated that the PpPAS2 gene encodes a peroxisomal membrane protein crucial for peroxisome biogenesis eur.nleur.nlcapes.gov.br. In P. pastoris pas2 null mutants, the import of both PTS1- and PTS2-containing proteins is impaired, indicating a role for PpPas2p in the protein import machinery eur.nleur.nlcapes.gov.br. This suggests that PAS2, as a ubiquitin-conjugating enzyme-like protein, may be involved in the ubiquitination events necessary for the recycling of peroxisomal import receptors, a key step in matrix protein import nih.govtcdb.org.

Role in Peroxisome Proliferation and Assembly

PAS genes, including PAS2, were initially identified in yeast due to their essential roles in the biogenesis and proliferation of peroxisomes nih.govoup.com. Mutations in PAS2 lead to deficiencies in peroxisome biogenesis, with some studies in yeast Pichia pastoris showing a lack of morphologically distinguishable peroxisomal structures in pas2 null mutants eur.nlcapes.gov.br. This suggests that PAS2 is involved in the early stages of peroxisome assembly eur.nlcapes.gov.br.

This compound in Regulation of Cell Cycle and Developmental Processes

Beyond its role in peroxisome biology, this compound has significant functions in regulating the cell cycle and influencing developmental pathways in eukaryotic organisms, particularly in plants.

Modulation of Cell Division and Proliferation

In Arabidopsis thaliana, PAS2 functions as an antiphosphatase that interacts with and regulates cyclin-dependent kinase A (CDKA;1), a key regulator of the cell cycle nih.govnih.govnih.gov. PAS2 specifically interacts with the phosphorylated form of CDKA;1, preventing its dephosphorylation and subsequent activation nih.govnih.govnih.gov. Loss of PAS2 function in Arabidopsis leads to dephosphorylation and upregulation of CDKA;1 activity, resulting in increased cell proliferation nih.govnih.govnih.gov. Conversely, overexpression of PAS2 slows down cell division, particularly at the G2-to-M transition and early mitosis nih.govnih.govnih.gov. This indicates that PAS2 acts as a negative regulator of the cell cycle nih.govnih.govnih.gov. Studies in tobacco suspension cell cultures have also shown that PAS2 overexpression alters cell division nih.gov.

Research findings on PAS2 and cell division:

OrganismPAS2 ManipulationObserved Effect on Cell DivisionReference
Arabidopsis thalianaLoss of functionIncreased cell proliferation nih.govnih.govnih.gov
Arabidopsis thalianaOverexpressionSlowed cell division (G2-M transition) nih.govnih.govnih.gov
Tobacco (BY-2 cells)OverexpressionAltered cell division nih.gov

Influence on Cellular Differentiation Pathways

PAS2 is involved in the hormonal control of cell division and differentiation uniprot.org. Its localization shifts from the cytoplasm in dividing cells to the nucleus upon cell differentiation, suggesting a role in regulating the balance between these two processes through its interaction with CDKA;1 nih.govnih.govnih.gov. The pasticcino2 (pas2) mutant in Arabidopsis exhibits impaired embryo and seedling development associated with cell de-differentiation and proliferation nih.govresearchgate.net. This phenotype is enhanced by cytokinins, leading to callus-like structures nih.govresearchgate.net. This suggests that PAS2 plays a role in maintaining cells in a differentiated state nih.gov.

Developmental Implications of this compound Activity in Organismal Growth

The critical role of PAS2 in regulating cell division and differentiation has significant implications for organismal growth and development nih.govnih.govuniprot.orgresearchgate.net. In Arabidopsis, loss of PAS2 function leads to severe developmental defects, including impaired embryo and seedling development, altered leaf development, accelerated cotyledon senescence, and organ fusion nih.govnih.govresearchgate.netpnas.orgresearchgate.net. These defects are linked to abnormal cell division and differentiation patterns nih.govresearchgate.net. Complete loss of PAS2 function can even be embryo lethal pnas.orgplos.org. The ability of Arabidopsis PAS2 to complement the lethality of its yeast homolog highlights the conserved essential function of PAS2 in development across different eukaryotes nih.govnih.gov.

Developmental defects observed in Arabidopsis pas2 mutants:

Developmental StageObserved DefectsReference
Embryo/SeedlingImpaired development, rod-shaped cotyledons, enlarged hypocotyl, cell de-differentiation, proliferation nih.govresearchgate.netpnas.orgplos.org
Adult PlantAltered leaf development, accelerated cotyledon senescence, organ fusion, stunted phenotype nih.govnih.govresearchgate.netpnas.orgresearchgate.net
General GrowthSlowed growth nih.govnih.govresearchgate.net

This compound in Metabolic Pathway Regulation

PAS2 proteins are implicated in the regulation of key metabolic pathways, contributing to cellular homeostasis and adaptation to changing environmental conditions.

Involvement in Very-Long-Chain Fatty Acid Synthesis

PAS2, known as PASTICCINO2 in Arabidopsis thaliana, functions as a crucial enzyme in the synthesis of very-long-chain fatty acids (VLCFAs). VLCFAs are fatty acids with aliphatic tails of 20 or more carbons, essential components of various lipids including sphingolipids, cuticular waxes, and storage triacylglycerols pnas.orguniprot.orgplos.org.

Specifically, PAS2 acts as a 3-hydroxyacyl-CoA dehydratase (HCD), catalyzing the third step in the four-step fatty acid elongation cycle that occurs at the endoplasmic reticulum (ER) pnas.orguniprot.org. This enzymatic process involves the sequential addition of two-carbon units to the growing fatty acid chain uniprot.org. PAS2 is an ER-localized protein and has been shown to associate with the fatty acid elongase complex, interacting with other components such as the enoyl-CoA reductase CER10 in Arabidopsis pnas.orgnih.gov.

Research, primarily in Arabidopsis, has demonstrated the essential nature of PAS2 for proper VLCFA synthesis and subsequent plant development. Loss-of-function mutations in PAS2 lead to a general reduction in VLCFA pools and the accumulation of 3-hydroxyacyl-CoA intermediates, indicating a disruption in the elongation process pnas.orgplos.org. These metabolic defects are associated with severe developmental abnormalities, including impaired embryo and seedling development, reduced root growth due to defects in cytokinesis, and altered cell elongation pnas.orguniprot.orgplos.orgosti.govresearchgate.net. The essential role of PAS2 in VLCFA synthesis is highlighted by the embryo lethality observed in complete loss-of-function mutants pnas.org.

Studies have also indicated that the synthesis of VLCFAs in the epidermis, regulated by enzymes like PAS2, is critical for controlling cell proliferation in underlying tissues, suggesting a role for VLCFAs as signaling molecules in inter-cell-layer communication plos.org.

Regulation of Metabolic Reprogramming under Hypoxic Conditions (e.g., Cryptococcus neoformans PAS2)

In the human fungal pathogen Cryptococcus neoformans, Pas2 plays a distinct but equally vital role in metabolic regulation, specifically in the adaptation to hypoxic (low-oxygen) environments nih.govasm.orgnih.gov. Unlike its enzymatic role in plant VLCFA synthesis, C. neoformans Pas2 functions as a transcription factor nih.govasm.orgnih.gov.

Under hypoxic conditions, C. neoformans, an obligate aerobe, must significantly alter its metabolism to ensure survival nih.govasm.org. This involves a shift from energy production primarily through oxidative phosphorylation to substrate-level phosphorylation pathways like fermentation researchgate.net. C. neoformans Pas2, in conjunction with another transcription factor named Rds2, forms a complex that is a key regulator of this metabolic flexibility nih.govasm.orgnih.govresearchgate.net.

The Pas2/Rds2 complex controls the transcription levels of numerous metabolic genes, effectively rewiring the fungal metabolism to cope with low oxygen availability nih.gov. This metabolic reprogramming includes upregulating pathways such as fermentation, the glyoxylate (B1226380) shunt, and GABA shunt to maintain energy production and redox balance nih.gov. Studies have shown that deletion of PAS2 in C. neoformans leads to significant growth defects under hypoxia and abolishes the induction of many metabolic genes that are typically upregulated in low oxygen nih.govresearchgate.net.

Research indicates that the Pas2-mediated hypoxic adaptation in C. neoformans operates independently of the sterol regulatory element-binding protein (SREBP) pathway, another known regulator of hypoxic growth in fungi, which primarily impacts ergosterol (B1671047) and lipid biosynthesis nih.govresearchgate.net. This highlights a distinct and crucial role for the Pas2/Rds2 complex in orchestrating the broader metabolic shifts necessary for cryptococcal survival in the oxygen-limited environments encountered within a host nih.govasm.org.

This compound in Cellular Stress Response Mechanisms

PAS2 proteins are also involved in cellular responses to stress, particularly in maintaining cellular homeostasis under challenging conditions.

Interactions and Regulatory Networks of Pas2 Proteins

Protein-Protein Interaction Landscape of PAS2 Proteins

PAS2 proteins engage in a range of protein-protein interactions, forming complexes that are integral to their diverse functions. These interactions have been identified and characterized through various experimental approaches.

Identification and Characterization of PAS2 Protein Interactors (e.g., CDKA;1, Rds2, CER10, GAAPs)

Research has identified several key proteins that interact with PAS2. In Arabidopsis thaliana, PAS2 has been shown to interact with Cyclin-Dependent Kinase A;1 (CDKA;1). This interaction is specific to the phosphorylated form of CDKA;1, and PAS2 appears to prevent its dephosphorylation. nih.govnih.govutoronto.caresearchgate.netuniprot.orgresearchgate.net This suggests a role for PAS2 in regulating the cell cycle by influencing the phosphorylation status of CDKA;1. nih.govresearchgate.net

In the human fungal pathogen Cryptococcus neoformans, a PAS protein, also referred to as Pas2, interacts with the transcription factor Rds2. nih.govresearchgate.netresearchgate.net This interaction is crucial for regulating metabolic reprogramming during adaptation to hypoxia. nih.govresearchgate.netresearchgate.net The Pas2/Rds2 complex acts as a key transcriptional regulator of metabolic flexibility in response to low oxygen levels. nih.govresearchgate.net

PAS2 in Arabidopsis also interacts with CER10, an enoyl-CoA reductase that is a component of the microsomal fatty acid elongase complex. nih.govutoronto.capnas.org This interaction suggests a role for PAS2 in the synthesis of very long-chain fatty acids (VLCFAs). nih.govutoronto.capnas.org Studies have demonstrated that PAS2 is specifically associated with CER10 in the endoplasmic reticulum. pnas.orgresearchgate.net

Furthermore, Arabidopsis PAS2 has been found to interact with Golgi anti-apoptotic proteins (GAAPs) and IRE1. researchgate.netoup.comresearchgate.net This interaction is implicated in conferring plant resistance to endoplasmic reticulum (ER) stress by regulating VLCFA synthesis and the unfolded protein response (UPR). researchgate.netoup.com The role of PAS2 in resisting ER stress has been shown to depend on its VLCFA synthesis domain. researchgate.netoup.com

Other identified interactors of PAS2 (or its homologs) in various organisms include:

BMAL1 (in the context of Neuronal PAS domain-containing protein 2, NPAS2, a mammalian homolog involved in circadian rhythms) uniprot.orgwikipedia.org

CRY proteins (mammalian circadian clock) uniprot.orguniprot.org

PER proteins (mammalian circadian clock) uniprot.orguniprot.org

CLOCK (mammalian circadian clock) uniprot.orgwikipedia.org

CSNK1D and CSNK1E (mammalian circadian clock) uniprot.orguniprot.org

TIMELESS (mammalian circadian clock) uniprot.orguniprot.org

NCOA3, KAT2B, and CREBBP (mammalian NPAS2) uniprot.org

NR1D1/2 and RORA/B/G (mammalian NPAS2) uniprot.org

MAOA, F7, LDHA, and ADCY1 (targets of mammalian NPAS2-BMAL1) uniprot.org

NR0B2 (target of mammalian NPAS2) uniprot.org

CESA (Cellulose Synthase) in Arabidopsis. researchgate.netresearchgate.net

KCR1 (beta-ketoacyl-CoA reductase), part of the fatty acid elongase complex in Arabidopsis. nih.govuniprot.org

AtELO2, part of the fatty acid elongase complex in Arabidopsis. nih.gov

AtCb5-B and AtCb5-D (cytochrome b5) in Arabidopsis. nih.gov

AtBI-1 (Bax inhibitor-1) in Arabidopsis. nih.gov

TodT (response regulator) in Pseudomonas putida. researchgate.net

NifL (regulatory protein) in Azotobacter vinelandii. nih.gov

Here is a summary of some key this compound interactors:

Interactor ProteinOrganismAssociated Function(s)Source(s)
CDKA;1Arabidopsis thalianaCell cycle regulation, Cell division, Differentiation nih.govnih.govutoronto.caresearchgate.net
Rds2Cryptococcus neoformansHypoxia adaptation, Metabolic reprogramming nih.govresearchgate.netresearchgate.net
CER10Arabidopsis thalianaVLCFA synthesis, Fatty acid elongation complex nih.govutoronto.capnas.orgresearchgate.net
GAAPsArabidopsis thalianaER stress resistance, UPR, VLCFA synthesis researchgate.netoup.comresearchgate.net
BMAL1MammalsCircadian clock, Transcriptional regulation uniprot.orgwikipedia.org
CER10Arabidopsis thalianaVLCFA synthesis, Fatty acid elongase complex nih.govuniprot.org
KCR1Arabidopsis thalianaVLCFA synthesis, Fatty acid elongase complex nih.govuniprot.org
AtELO2Arabidopsis thalianaVLCFA synthesis, Fatty acid elongation nih.gov
AtBI-1Arabidopsis thalianaVLCFA synthesis, Environmental stress resistance nih.gov

Functional Consequences of this compound Complex Formation

The formation of protein complexes involving PAS2 is central to its biological roles. The interaction with phosphorylated CDKA;1 in Arabidopsis highlights PAS2's function as an antiphosphatase, protecting CDKA;1 from dephosphorylation and thereby regulating its kinase activity and controlling cell division and differentiation. nih.govresearchgate.net Overexpression of PAS2 in Arabidopsis can slow down cell division and inhibit seedling growth, consistent with its role as a negative regulator of the cell cycle. nih.govnih.govutoronto.ca The subcellular localization of PAS2, moving from the cytoplasm in dividing cells to the nucleus upon differentiation, further suggests that the interaction with CDKA;1 is a key regulatory point in the balance between cell division and differentiation. nih.govnih.govutoronto.ca

In Cryptococcus neoformans, the interaction between Pas2 and Rds2 forms a complex that is a critical regulator of metabolic flexibility under hypoxic conditions. nih.govresearchgate.netresearchgate.net This complex orchestrates the rewiring of metabolism between respiration and fermentation, which is essential for the organism's survival in low-oxygen environments. nih.govresearchgate.net

The association of Arabidopsis PAS2 with CER10 and other components of the fatty acid elongase complex underscores its direct involvement in VLCFA synthesis. nih.govutoronto.capnas.orgnih.govuniprot.org This function is essential for plant development, as complete loss of PAS2 function can be embryo lethal. pnas.orgresearchgate.net PAS2-derived VLCFA homeostasis is required for specific developmental processes. pnas.orgresearchgate.net

The interaction of Arabidopsis PAS2 with GAAPs and IRE1 demonstrates a role in the plant's response to ER stress. researchgate.netoup.comresearchgate.net The association of PAS2 with GAAPs confers resistance to ER stress, dependent on its role in VLCFA synthesis. researchgate.netoup.com This highlights a connection between lipid metabolism and the ER stress response. researchgate.netoup.com

In the mammalian circadian clock, NPAS2 forms a heterodimer with BMAL1, which acts as a transcriptional activator of core clock genes and clock-controlled genes. uniprot.orgwikipedia.org This heterodimer is a key component of the positive limb of the transcription/translation feedback loop that drives circadian rhythms. uniprot.orgwikipedia.org The interaction with negative regulators like PER and CRY proteins inhibits the activity of the NPAS2-BMAL1 heterodimer, providing a feedback mechanism. uniprot.orguniprot.org

Regulatory Mechanisms Governing this compound Activity and Stability

The activity and stability of PAS2 proteins are subject to various regulatory mechanisms, including post-translational modifications and interplay with upstream signaling cascades.

Post-Translational Control of this compound Function

Post-translational modifications (PTMs) are crucial regulators of protein function, localization, and stability. thermofisher.comwikipedia.org While specific PTMs of PAS2 proteins are not extensively detailed across all organisms in the provided search results, the interaction of Arabidopsis PAS2 with phosphorylated CDKA;1 strongly implies that the phosphorylation status of CDKA;1 is a key factor influencing its interaction with PAS2. nih.govnih.govutoronto.caresearchgate.netuniprot.orgresearchgate.net PAS2's ability to prevent the dephosphorylation of CDKA;1 suggests it influences the persistence of this phosphorylation event. nih.govresearchgate.net

In the context of other PAS domain-containing proteins, such as those involved in circadian rhythms, PTMs like phosphorylation and ubiquitination are known to play significant roles in regulating their stability and activity. uniprot.org For instance, phosphorylation can lead to protein degradation, while ubiquitination can target proteins for proteasomal degradation. uniprot.orgnih.gov Deacetylation by sirtuins can also influence protein stability. uniprot.org While direct evidence for these specific modifications on PAS2 was not prominently found, it is plausible that similar PTMs could regulate PAS2 activity and stability.

The stability of proteins within complexes can also be influenced by the presence of interacting partners. For example, the stability of presenilin (PS) proteins, which are also components of a protein complex (γ-secretase), is influenced by their interaction with cofactors like Nicastrin, Aph1, and Pen-2. biorxiv.orgsdbonline.orgbiorxiv.org While PAS2 is not a presenilin, this illustrates a general principle of protein complex formation impacting subunit stability.

Interplay with Upstream Signaling Cascades

This compound activity and expression can be influenced by upstream signaling pathways. In Arabidopsis, the cell proliferation defects observed in pas2 mutants are specifically enhanced by cytokinins, suggesting that both PAS2 and cytokinins might regulate CDKA;1 phosphorylation by targeting CDC25 activity. nih.gov This indicates a potential interplay between cytokinin signaling and PAS2 function in cell cycle control.

In Cryptococcus neoformans, the Pas2/Rds2 complex mediates metabolic reprogramming in response to hypoxia. nih.govresearchgate.netresearchgate.net This clearly links PAS2 function to the signaling pathways activated by low oxygen conditions. The study highlights that Pas2 is the first identified transcription factor in C. neoformans that mediates such extensive metabolic reprogramming in response to hypoxia, suggesting it is a key component in this signaling cascade. asm.org

In the mammalian circadian system, the activity of NPAS2, a PAS domain protein, is regulated by environmental cues (Zeitgebers), particularly light, which signals to the suprachiasmatic nucleus (SCN). uniprot.orguniprot.org This demonstrates how external signals can influence the activity of PAS domain-containing proteins involved in biological rhythms. Furthermore, in peripheral clocks, humoral signaling by retinoic acid can influence NPAS2 activity by affecting its interaction with nuclear receptors. wikipedia.org

The dimerization of PAS domains themselves can also be a mechanism for sensing and propagating signals. researchgate.netnih.gov For example, in the Azotobacter vinelandii NifL regulatory protein, a redox signal perceived by one PAS domain (PAS1) is relayed to another PAS domain (PAS2), leading to conformational changes and altered activity. nih.gov This suggests that intramolecular or intermolecular signaling between PAS domains can be a regulatory mechanism.

The expression levels of PAS2 can also be developmentally regulated and vary in different tissues. researchgate.net In Arabidopsis, PAS2 transcripts are preferentially accumulated in young seedlings compared to adult plants. researchgate.net This suggests that developmental signaling pathways likely influence PAS2 gene expression, thereby regulating the abundance of the this compound.

Data Table: Selected this compound Interactions and Functional Contexts

This compound SourceInteracting Protein(s)Biological Process/Pathway InvolvedNotes
ArabidopsisCDKA;1 (phosphorylated)Cell Cycle Regulation, Cell Division, DifferentiationActs as an antiphosphatase. nih.govresearchgate.net
CryptococcusRds2Hypoxia Adaptation, Metabolic ReprogrammingForms a key transcriptional regulatory complex. nih.govresearchgate.netresearchgate.net
ArabidopsisCER10, KCR1, AtELO2, AtCb5-B/DVLCFA Synthesis, Fatty Acid ElongationComponent of the fatty acid elongase complex. nih.govutoronto.capnas.orgresearchgate.netnih.govuniprot.org
ArabidopsisGAAPs, IRE1ER Stress Response, UPRConfers resistance to ER stress, linked to VLCFA synthesis. researchgate.netoup.comresearchgate.net
Mammals (NPAS2)BMAL1, CRYs, PERs, CLOCK, CSNK1, TIMELESSCircadian Clock, Transcriptional RegulationForms heterodimers and is part of feedback loops. uniprot.orgwikipedia.orguniprot.org
ArabidopsisCESACellulose (B213188) BiosynthesisInteracts with cellulose synthases. researchgate.netresearchgate.net
PseudomonasTodTSignal Transduction (hydrocarbon degradation)Involved in phosphorelay regulation. researchgate.net
AzotobacterNifL (PAS1 domain)Redox Signal TransmissionInter-subunit signaling via PAS domains. nih.gov

Detailed Research Findings:

Co-immunoprecipitation studies in Arabidopsis have shown that PAS2 copurifies with CDKA;1, and this interaction is observed in both cell cultures and seedlings. nih.gov The interaction is specific to the tyrosine-phosphorylated form of CDKA;1. nih.govnih.govutoronto.caresearchgate.netuniprot.orgresearchgate.net

Bimolecular fluorescence complementation (BiFC) experiments in Arabidopsis have confirmed the interaction between PAS2 and CER10, localizing this interaction to the endoplasmic reticulum. pnas.org

Co-immunoprecipitation coupled with mass spectrometry (CoIP/MS) in Cryptococcus neoformans identified Rds2 as a key interacting partner of Pas2 under both normoxia and hypoxia. nih.govresearchgate.net Subsequent CoIP/Western blotting validated this physical interaction. nih.govresearchgate.net

Genetic analysis in Cryptococcus neoformans demonstrated that deletion of RDS2 impaired hypoxic growth, similar to the deletion of PAS2, and that Rds2 and Pas2 regulate hypoxic adaptation. nih.govresearchgate.net

Studies in Arabidopsis showed that pas2 single mutants and gaap1/gaap2 pas2 double mutants exhibited increased seedling damage and impaired UPR response under chronic ER stress, highlighting the functional significance of the PAS2-GAAP interaction. researchgate.netoup.com

Reciprocal complementation experiments in Arabidopsis have shown functional exchangeability between PAS2 and PHS1, another enzyme involved in VLCFA synthesis. pnas.org

Analysis of pas2 mutants in Arabidopsis revealed a global reduction in VLCFAs and the accumulation of 3-hydroxyacyl-CoA substrates, consistent with PAS2's role as a dehydratase in the VLCFA elongation cycle. pnas.org

Site mutation and genetic analysis in Arabidopsis indicated that the role of PAS2 in resisting ER stress is dependent on its VLCFA synthesis domain. researchgate.netoup.com

In Pseudomonas putida, studies on the TodS/TodT two-component system, which contains PAS domains, have shown that maintaining correct dimerization of the PAS2 domain within TodS is crucial for finely tuning phosphorelay in signal transduction. researchgate.net

Comparative and Evolutionary Analysis of Pas2 Proteins

Phylogenetics and Conservation of PAS2 Protein Homologs Across Eukaryotic Kingdoms

This compound homologs are found across all eukaryotic kingdoms, including plants, fungi, and animals. nih.govnih.gov This widespread distribution and conservation underscore the fundamental importance of PAS2 in eukaryotic cellular processes. The PTPL family, to which PAS2 belongs, is conserved among eukaryotes, and its members are considered essential in organisms like yeast and mammals. nih.gov

Phylogenetic analyses of eukaryotic transcription-associated proteins, which can include regulators like PAS2, reveal varying degrees of conservation. While many protein families are specific to a single kingdom, a significant proportion are shared across multiple eukaryotic kingdoms, suggesting ancient origins and conserved core functions. nih.gov PAS domains, found in PAS2, are ancient protein modules present across all kingdoms of life and function as sensing units for various signals and facilitate protein-protein interactions. researchgate.net

Studies on other conserved protein families across eukaryotes, such as ribosomal RNA or specific protein sequences like elongation factor 1-alpha, actin, and tubulin, have provided insights into kingdom-level phylogenetic relationships within eukaryotes. researchgate.netnih.gov These studies generally support the grouping of major eukaryotic lineages, including the distinct branches for animals, fungi, and plants. researchgate.netubc.ca The conservation of proteins like PAS2 across these diverse branches highlights their presence in the last common eukaryotic ancestor. biorxiv.org

Evolutionary Divergence and Functional Specialization of PAS2 Proteins

While PAS2 is highly conserved and its essential function appears to be maintained across eukaryotes, evolutionary processes can lead to divergence and functional specialization among protein homologs. wikipedia.org This can occur after gene duplication events, where paralogous genes may acquire new functions (neofunctionalization) or divide ancestral functions (subfunctionalization). wikipedia.orgwikipedia.org

Although the core function of PAS2 in regulating cell cycle transitions and the balance between cell division and differentiation seems conserved, there can be variations in its specific interactions or regulatory mechanisms in different organisms. nih.govnih.gov For example, in Arabidopsis thaliana, PAS2 interacts with a cyclin-dependent kinase (CDK) phosphorylated on tyrosine. nih.govnih.gov The loss of PAS2 function in Arabidopsis leads to dephosphorylation of CDKA;1 and increased kinase activity, impacting cell division and development. nih.govnih.gov

Functional specialization can also be observed in related protein families. For instance, studies on calcium transport proteins in fungi show both common and divergent functions of homologous proteins in different species, indicating that the physiological role of these proteins can vary. frontiersin.org Similarly, the evolution of protein families associated with plant cell structure demonstrates that while some proteins maintain a low probability of gene loss, they can accumulate significant functional differentiation over evolutionary time. frontiersin.org

The mutated catalytic site characteristic of the PTPL family, including PAS2, suggests a departure from a canonical phosphatase activity, hinting at a specialized or altered function compared to typical protein tyrosine phosphatases. nih.govnih.gov This could represent an evolutionary adaptation for its specific role in interacting with and regulating CDKs. nih.govnih.gov

Insights from Cross-Species Complementation Studies

Cross-species complementation studies provide valuable insights into the functional conservation and potential divergence of PAS2 proteins. These experiments typically involve introducing the PAS2 gene from one species into a mutant of another species that lacks a functional PAS2 homolog. The ability of the introduced gene to rescue the mutant phenotype indicates functional conservation.

Research has shown that the Arabidopsis PAS2 gene is capable of complementing the lethality observed in yeast lacking a functional PAS2 homolog (specifically, the yeast PHS1). nih.govnih.gov This demonstrates that the essential function of PAS2 has been conserved between these distantly related eukaryotes. nih.govnih.gov Further studies explicitly showed that yeast PHS1 can complement the developmental defects and accumulation of free long-chain bases observed in the Arabidopsis pas2 mutant, restoring the phenotype to near wild-type. researchgate.net This functional exchangeability between yeast PHS1 and Arabidopsis PAS2 strongly supports that PAS2 is the true ortholog of PHS1 and that the developmental defects in the pas2 mutant are likely due to a defective dehydratase activity within the VLCFA microsomal elongase complex. researchgate.net

Complementation studies in other protein families also illustrate the concept of overlapping or specialized functions. For example, in Arabidopsis, complementation studies with paralogous genes involved in chloroplast development indicated partially overlapping functions between Arabidopsis and barley homologs. frontiersin.org Similarly, studies involving presenilins (a different protein family) in mice demonstrated that transgenes of human presenilin 2 could complement the loss of mouse presenilin 1, albeit with an unexpected spectrum of activities depending on the specific alleles used, suggesting functionally distinct variants. pnas.org

These cross-species complementation experiments with PAS2 and its homologs highlight the deep evolutionary conservation of its essential cellular role, particularly in fundamental processes like cell cycle regulation or related metabolic pathways. nih.govnih.govresearchgate.net

Data Table: Functional Complementation of Arabidopsis pas2 Mutant by Yeast PHS1

Organism Source of GeneTarget Mutant OrganismGene IntroducedComplementation of Developmental DefectsComplementation of LCB AccumulationConclusion on FunctionalitySource
Saccharomyces cerevisiae (Yeast)Arabidopsis thalianaPHS1YesYesFunctionally Exchangeable researchgate.net
Arabidopsis thalianaSaccharomyces cerevisiae (Yeast)PAS2Yes (Lethality rescue)Not specified in sourceFunctionally Conserved nih.govnih.gov

Note: LCB stands for long-chain bases.

Methodological Frameworks for Pas2 Protein Research

Genetic Screening and Mutant Analysis Approaches

Genetic screening and the subsequent analysis of mutants are foundational to understanding the in vivo roles of PAS2 proteins. These approaches allow researchers to identify genes involved in specific biological pathways and to dissect the functional consequences of protein alterations.

A common strategy involves forward genetic screens, where populations are mutagenized and individuals with a phenotype of interest are selected for further study. For instance, in Arabidopsis thaliana, screens for mutants that could germinate but not de-etiolate normally under continuous far-red light led to the isolation of phyA mutants with a missense mutation in the PAS2 domain. nih.gov Similarly, a genetic screen designed to suppress the phenotype of a splicing-defective allele of PASTICCINO2 (PAS2) identified mutations in genes encoding core components of the nuclear exosome, revealing a role for these proteins in the degradation of mis-spliced pas2-1 mRNA. plos.org

Once a mutant is identified, a series of analyses are performed to characterize the phenotype and pinpoint the causative mutation. This often involves:

Complementation tests: To determine if two mutations are in the same gene, mutants are crossed with each other. Failure to restore the wild-type phenotype in the offspring indicates the mutations are allelic. nih.gov

DNA sequencing: The gene of interest in the mutant is sequenced to identify the specific nucleotide change responsible for the altered phenotype. nih.gov This has been used to identify a Guanidine-to-Adenine mutation in two independent phyA mutants, resulting in an amino acid change from Glutamic acid to Lysine. nih.gov

Gene expression analysis: Techniques like RT-PCR and Western blotting are used to assess whether the mutation affects the transcription or translation of the PAS2 gene. csic.es For example, analysis of the dra1 mutant showed no significant difference in phyA protein levels in dark-grown seedlings compared to wild-type, suggesting the mutation results in a defective, rather than absent, protein. csic.es

The study of null alleles, which completely eliminate gene function, is crucial for defining the essential roles of a gene. biologists.com In Drosophila, the analysis of null alleles for the αPS1 integrin subunit, encoded by the mew locus, was critical in dissecting the specific requirements for PS1 and PS2 integrins. biologists.com

ApproachDescriptionExample ApplicationReference
Forward Genetic ScreenInducing random mutations and screening for a specific phenotype to identify genes involved in a process.Isolation of phyA mutants in Arabidopsis based on de-etiolation defects under far-red light. nih.gov
Suppressor ScreenIdentifying a second mutation that alleviates the phenotype of a primary mutation.Identification of sop mutations that suppress the pas2-1 phenotype by affecting mRNA degradation. plos.org
Complementation AnalysisCrossing two mutants to determine if the mutations are in the same gene.Confirming that two independently isolated phyA mutants were allelic. nih.gov
DNA SequencingDetermining the nucleotide sequence of a gene to identify mutations.Identifying the specific G-to-A mutation in the phyA gene of mutants. nih.gov
Null Allele AnalysisStudying mutants with a complete loss of gene function to determine its essential roles.Characterizing mew null alleles to define the requirements for PS1 integrin in Drosophila. biologists.com

Biochemical and Biophysical Characterization Techniques

A deep understanding of PAS2 protein function requires detailed biochemical and biophysical characterization. These methods provide insights into the protein's intrinsic properties, stability, and interactions with other molecules. uni-ulm.de

Biochemical characterization often begins with the expression and purification of the protein. Recombinant protein expression in systems like E. coli allows for the production of large quantities of the protein for in vitro studies. mdpi.com Purification is typically achieved using techniques like affinity chromatography or reversed-phase high-performance liquid chromatography (RP-HPLC). mdpi.comresearchgate.net The purity of the protein is then assessed by methods such as SDS-PAGE. mdpi.com

Once purified, various assays are employed to characterize the protein's function. For enzymes, this includes determining kinetic parameters like Km and Vmax. researchgate.net The stability of the protein under different conditions, such as pH and temperature, is also a key aspect of its characterization. researchgate.net

Biophysical characterization focuses on the physical properties of the protein, including its structure and conformational dynamics. kbibiopharma.com A variety of techniques are utilized for this purpose:

Circular Dichroism (CD) Spectroscopy: This technique is used to analyze the secondary structure of a protein (e.g., alpha-helix and beta-sheet content) and to assess its folding and thermal stability. kbibiopharma.com

Differential Scanning Calorimetry (DSC): DSC directly measures the thermal stability of a protein by detecting heat changes during thermal denaturation. kbibiopharma.com It can reveal the unfolding of individual domains within a multidomain protein. kbibiopharma.com

Fluorescence Spectroscopy: Intrinsic protein fluorescence or the use of fluorescent probes can provide information about the protein's conformation and its interactions with other molecules. nih.gov

Analytical Ultracentrifugation (AUC): This technique provides information about the size, shape, and oligomeric state of a protein in solution. kbibiopharma.com

Mass Spectrometry (MS): High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight of a protein and identifying post-translational modifications. precisionantibody.combiocompare.com

These techniques are often used in combination to build a comprehensive picture of the this compound's biochemical and biophysical properties. For example, a study of Photosystem I (PSI) double mutants involved biochemical analysis of thylakoid membranes via immunoblots and biophysical characterization of the P700 reaction center. embopress.org

TechniqueInformation ProvidedExample ApplicationReference
Recombinant Protein ExpressionProduction of large quantities of protein for in vitro studies.Expression of ADI from P. furukawaii in E. coli. researchgate.net
SDS-PAGEAssessment of protein purity and molecular weight.Following protein presence during purification of HTLV proteases. mdpi.com
Enzyme KineticsDetermination of catalytic efficiency (Km, Vmax).Characterization of purified ADI from P. aeruginosa PS2. researchgate.net
Circular Dichroism (CD) SpectroscopySecondary structure, folding, and thermal stability.Characterizing protein conformation and stability. kbibiopharma.com
Differential Scanning Calorimetry (DSC)Thermal stability and domain unfolding.Assessing the thermal stability of proteins in solution. kbibiopharma.com
Fluorescence SpectroscopyConformational changes and molecular interactions.Obtaining fluorescence data from phytochrome (B1172217) in seedlings. nih.gov
Mass Spectrometry (MS)Molecular weight and post-translational modifications.Analyzing monoclonal antibodies down to single amino acids. biocompare.com

Advanced Cell Biology and Imaging Strategies (e.g., Fluorescence Microscopy, Electron Microscopy)

Advanced imaging techniques are indispensable for visualizing the subcellular localization and dynamic behavior of PAS2 proteins within their native cellular environment. chemetrix.co.zalongdom.org Fluorescence microscopy and electron microscopy are two cornerstone technologies in this area. uni-ulm.de

Fluorescence microscopy allows for the specific labeling and visualization of proteins in living or fixed cells. chemetrix.co.za This is often achieved by fusing the protein of interest to a fluorescent protein, such as Green Fluorescent Protein (GFP). This approach has been used to study the subnuclear localization of phytochrome A and how it is impaired by mutations in the PAS2 domain. nih.gov The versatility of fluorescence microscopy is enhanced by techniques like confocal microscopy, which provides higher resolution and three-dimensional imaging capabilities. longdom.org Super-resolution microscopy techniques, such as STED and PALM, have overcome the diffraction limit of light, enabling researchers to visualize subcellular structures and protein complexes at the nanoscale. chemetrix.co.zabruker.com

Electron microscopy (EM) offers even higher resolution, providing detailed ultrastructural information about cells and organelles. bruker.com While EM itself does not typically allow for the specific labeling of proteins, correlative light and electron microscopy (CLEM) combines the advantages of both techniques. nih.gov CLEM allows researchers to first identify a fluorescently labeled protein of interest using fluorescence microscopy and then examine the same region at high resolution with EM. nih.gov This powerful approach can be used to precisely map the location of a small number of fluorescent protein molecules within a 3D electron tomogram. nih.gov

These imaging strategies provide crucial spatial and temporal information about PAS2 proteins, complementing the functional and biochemical data obtained through other methods. They are essential for understanding how these proteins are organized within the cell and how they contribute to dynamic cellular processes.

TechniquePrincipleApplication in PAS2 ResearchReference
Fluorescence MicroscopyUses fluorescent molecules to label and visualize specific cellular components.Studying the subnuclear localization of phytochrome A and the effects of PAS2 domain mutations. nih.gov
Confocal MicroscopyEliminates out-of-focus light to create high-resolution, 3D images.Enhancing the spatial resolution of fluorescently labeled proteins. longdom.org
Super-Resolution MicroscopyOvercomes the diffraction limit of light for nanoscale imaging.Visualizing the organization of protein complexes and subcellular structures. chemetrix.co.zabruker.com
Electron Microscopy (EM)Uses a beam of electrons to create high-resolution images of ultrastructure.Providing detailed architectural information about organelles and cellular structures. bruker.com
Correlative Light and Electron Microscopy (CLEM)Combines fluorescence microscopy for localization with EM for high-resolution imaging.Precisely mapping the location of fluorescently labeled proteins within the cellular ultrastructure. nih.gov

Proteomic and Interactomic Profiling of PAS2 Proteins

To fully comprehend the function of PAS2 proteins, it is essential to identify their interaction partners and understand how they fit into larger protein networks. Proteomic and interactomic approaches provide a global view of protein expression and interactions within a cell or organism.

Proteomics is the large-scale study of proteins. One powerful technique in this field is thermal proteome profiling (TPP) , which combines a cellular thermal shift assay (CETSA) with quantitative mass spectrometry. embopress.org TPP is based on the principle that proteins become insoluble upon heating, and their thermal stability can change upon binding to other molecules, such as small molecules or other proteins. embopress.org This allows for the proteome-wide identification of protein-ligand and protein-protein interactions in their native context. embopress.org

Interactomics focuses specifically on identifying protein-protein interactions. Several high-throughput methods are available for this purpose:

Protein microarrays , such as the HuProt™ array, contain thousands of unique human proteins and can be used to screen for interactions with a protein of interest or to profile autoantibodies in serum. cdilabs.com

Chemical proteomics approaches, like affinity chromatography coupled with mass spectrometry, can be used to identify proteins that bind to a specific small molecule or a modified protein. evotec.com

Co-fractionation mass spectrometry (CF-MS) involves separating native protein complexes by techniques like size-exclusion chromatography and then identifying the proteins in each fraction by mass spectrometry. Proteins that consistently co-elute are inferred to be part of the same complex. frontiersin.org

These methods generate large datasets of potential interaction partners, which can then be further validated by other techniques. The Human Protein Atlas is a valuable resource that integrates data from various omics technologies, including antibody-based imaging and mass spectrometry-based proteomics, to provide information on protein expression and localization. proteinatlas.org

By mapping the interactome of PAS2 proteins, researchers can gain insights into the cellular pathways they regulate and identify new components of these pathways.

ApproachDescriptionApplication in PAS2 ResearchReference
Thermal Proteome Profiling (TPP)Measures changes in protein thermal stability on a proteome-wide scale to identify interactions.Identifying drug targets and off-targets, and studying protein-protein interactions in their native context. embopress.org
Protein MicroarraysHigh-throughput screening of protein interactions using arrays of purified proteins.Autoantibody profiling and identifying protein-protein or protein-small molecule interactions. cdilabs.com
Chemical ProteomicsUses chemical probes to identify protein targets of small molecules or to map interaction sites.Target deconvolution of bioactive compounds from phenotypic screens. evotec.com
Co-fractionation Mass Spectrometry (CF-MS)Identifies protein complexes based on the co-elution of their components during chromatography.Proteome-wide screening of interactome rewiring across different conditions. frontiersin.org

Computational and Bioinformatics Tools for this compound Analysis (e.g., Sequence Alignment, Structure Prediction)

Computational and bioinformatics tools have become indispensable for analyzing the large datasets generated by modern biological research and for making predictions about protein structure and function based on sequence information. csic.es

Sequence analysis is often the first step in characterizing a new protein.

Sequence alignment tools, such as BLAST, are used to search databases for homologous proteins, which can provide clues about the function of the query protein. nih.gov Multiple sequence alignments, generated by programs like MALIGN or PROMALS3D, compare a set of related sequences to identify conserved regions and residues that may be important for structure or function. nih.govresearchgate.net

Phylogenetic analysis uses sequence alignments to infer the evolutionary relationships between proteins and to trace the evolution of protein families. csic.es

Structure prediction aims to model the three-dimensional structure of a protein from its amino acid sequence.

Homology modeling is a widely used approach that builds a model of a target protein based on the known structure of a homologous protein. nih.gov

Ab initio methods predict protein structure from first principles, without relying on a template structure.

Databases like PASS2 provide structure-based sequence alignments of distantly related proteins, which can be valuable for fold recognition and homology modeling. nih.gov

Once a structural model is obtained, it can be used for a variety of purposes, including:

Predicting functionally important sites: Conserved residues identified from sequence alignments can be mapped onto the structure to highlight potential active sites or interaction interfaces. csic.es

Analyzing the effects of mutations: The structural consequences of mutations can be modeled to understand how they might affect protein function. nih.gov For example, the effect of mutations in the Presenilin-2 (PS2) protein on its structure and function in familial Alzheimer's disease has been analyzed using computational models. nih.gov

Predicting post-translational modification sites and other structural features like transmembrane domains. csic.es

These computational approaches are powerful hypothesis-generating tools that can guide experimental work and provide a framework for interpreting experimental data.

Tool/ApproachDescriptionApplication in PAS2 ResearchReference
Sequence Alignment (e.g., BLAST, PROMALS3D)Compares protein sequences to identify similarities and conserved regions.Identifying homologs and conserved domains in PAS2 proteins. nih.govresearchgate.net
Phylogenetic AnalysisInfers evolutionary relationships between proteins.Understanding the evolution of the this compound family. csic.es
Homology ModelingPredicts the 3D structure of a protein based on a known template structure.Generating a structural model of the PS2 protein to analyze the effects of mutations. nih.gov
Structure-Based Function AnnotationUses structural information to predict protein function.Analyzing the structural effects of mutations on PS2 protein topology. nih.gov
Prediction of Functional SitesIdentifies active sites, interaction interfaces, and post-translational modification sites.Locating functionally relevant regions in PAS2 proteins. csic.es

Future Trajectories and Unresolved Questions in Pas2 Protein Science

Emerging Research Areas and Technological Advances

The exploration of PS2 is expanding into new territories, driven by innovative technologies that allow for a more detailed and dynamic understanding of its functions.

Emerging research is increasingly focused on the differential roles of PS1 and PS2. While they share functional overlap, evidence suggests distinct subcellular localizations and contributions to pathology. biorxiv.org For instance, PS2-γ-secretase is more prominently located in late endosomal and lysosomal compartments, which may have specific implications for Aβ production and clearance. biorxiv.org Furthermore, studies indicating an age-related increase in PS2 expression suggest its heightened importance in the context of sporadic Alzheimer's disease (SAD) and neuronal maturation. biorxiv.org The role of PS2 in other cellular processes, such as calcium homeostasis and its potential involvement in other diseases like dilated cardiomyopathy, are also becoming prominent areas of investigation. mdpi.com

Technological advancements are revolutionizing the study of PS2. High-resolution imaging techniques, advanced proteomics, and sophisticated genetic tools are enabling researchers to probe the protein's function with unprecedented detail.

TechnologyApplication in PAS2 ResearchResearch Focus
Advanced Imaging (e.g., Super-Resolution Microscopy) Visualization of PS2-containing γ-secretase complexes within specific subcellular compartments.Understanding the differential localization and trafficking of PS1 and PS2 complexes. biorxiv.org
Proteomics and Mass Spectrometry Quantitative comparison of PS1 and PS2 expression levels and identification of interacting proteins. biorxiv.orgnautilus.bioElucidating the composition of distinct γ-secretase complexes and their substrate specificity. biorxiv.org
CRISPR-Cas9 Gene Editing Creation of specific mutations to study the effects on PS2 function and Aβ processing.Modeling FAD mutations and investigating their precise impact on γ-secretase activity. numberanalytics.com
Single-Cell RNA Sequencing (scRNA-seq) Analyzing the expression of PSEN2 and other related genes in different cell types within the brain.Identifying cell-type-specific roles of PS2 in both healthy and diseased states. researchgate.net
X-ray Crystallography Determining the high-resolution structure of the γ-secretase complex with PS2.Understanding the molecular basis of substrate recognition and cleavage. helixbiostructures.com

These technologies are not only refining our understanding of PS2's known functions but are also uncovering novel roles and interactions, paving the way for new therapeutic strategies.

Challenges and Prospects for Comprehensive PAS2 Protein Understanding

Despite the progress, significant challenges remain in achieving a complete picture of PS2 biology. A primary hurdle is the difficulty in distinguishing the specific functions of PS2 from those of the highly homologous PS1. biorxiv.orgpnas.org The dynamic and complex nature of the γ-secretase complex, with its various interacting partners, further complicates the study of PS2's individual contribution. mdpi.com

A major unresolved question is the precise mechanism by which FAD-causing mutations in the PSEN2 gene lead to neuronal dysfunction and cell death. mdpi.commedlineplus.gov While the amyloid cascade hypothesis provides a framework, the exact link between altered Aβ production and the downstream pathological events is still not fully understood. mdpi.comphysiology.org Furthermore, the physiological functions of PS2 beyond its role in APP processing remain largely enigmatic. pnas.org

The prospects for overcoming these challenges are promising. The development of homolog-specific antibodies and novel molecular probes will be crucial for dissecting the individual roles of PS1 and PS2. biorxiv.orgbiorxiv.org Continued investment in advanced technologies, such as cryo-electron microscopy, will provide deeper structural insights into the γ-secretase complex. Moreover, a shift in research focus towards the broader cellular functions of PS2, including its role in cellular signaling, organelle function, and its interplay with other cellular pathways, is expected to yield significant breakthroughs. mdpi.com This expanded understanding holds the potential for the development of more targeted and effective therapies for Alzheimer's disease and other related disorders. physiology.org

Unresolved QuestionKey ChallengeFuture Research Direction
What are the specific, non-overlapping functions of PS2 compared to PS1?High degree of homology between PS1 and PS2 makes functional differentiation difficult. biorxiv.orgpnas.orgDevelopment of homolog-specific research tools and investigation of differential subcellular localization and interactomes. biorxiv.orgbiorxiv.org
How do PSEN2 mutations precisely alter γ-secretase activity and lead to neurodegeneration?The link between altered Aβ ratios and the full spectrum of downstream neurotoxic events is not fully elucidated. mdpi.commedlineplus.govIn-depth analysis of the effects of mutations on the processing of all γ-secretase substrates, not just APP. mdpi.comphysiology.org
What are the normal physiological roles of PS2 throughout the body?Research has been heavily focused on its role in Alzheimer's disease pathology.Exploration of PS2 function in other tissues where it is expressed, such as the heart, and its role in processes like calcium signaling. mdpi.com
How is the expression and activity of PS2 regulated, particularly with age?The factors controlling the observed age-related increase in PS2 expression are not well understood. biorxiv.orgInvestigation of the transcriptional and post-translational regulation of the PSEN2 gene and its protein product. mdpi.combiorxiv.org

Q & A

Q. What are the primary structural domains of PAS2 protein and their functional implications?

PAS2 contains a PAS (Per-ARNT-Sim) domain involved in ligand binding/protein interactions and a tyrosine phosphatase-like (PTP) motif. Despite the PTP motif's conservation, recent studies show PAS2 functions as a 3-hydroxyacyl-CoA dehydratase critical for very-long-chain fatty acid (VLCFA) synthesis. Structural truncation assays reveal direct interactions with cellulose synthase (CESA) via multiple domains, suggesting a multifunctional role in plant cell wall biosynthesis .

Q. How can researchers detect PAS2 expression and localization in plant tissues?

  • Promoter-reporter fusions : Use ProPAS2:GUS or ProPAS2:PAS2-GUS transgenic lines to visualize tissue-specific expression (e.g., L1 epidermal layer in Arabidopsis shoot apical meristem) .
  • In situ hybridization : Validate mRNA localization in specific cell layers (e.g., epidermal expression in leaves) .
  • Western blotting : Employ antibodies against PAS2 (e.g., His-tagged recombinant proteins) with hnRNPL as a loading control .

Q. What standard methodologies are used to study PAS2's enzymatic activity?

  • Dehydratase assays : Measure VLCFA synthesis using radiolabeled precursors (e.g., ¹⁴C-malonyl-CoA) in pas2 mutants complemented with recombinant PAS2 .
  • Kinase regulation studies : Co-express PAS2 with cyclin-dependent kinase A (CDKA) in E. coli or plant protoplasts to assess phosphatase-like activity via phosphorylation status shifts (e.g., MBP:CDKA fusions) .

Advanced Research Questions

Q. How to design experiments to resolve conflicting data on PAS2’s dual roles in cell cycle regulation and VLCFA synthesis?

  • Genetic epistasis : Combine pas2 mutants with cesa or cdka alleles to dissect hierarchical relationships. For example, pas2/cesa1 double mutants show additive cellulose defects, supporting independent roles .
  • Phosphoproteomics : Compare wild-type and pas2 mutants using LC-MS/MS to identify phosphorylation targets linked to cell division (e.g., CDKA substrates) .
  • Metabolite profiling : Quantify VLCFA levels and cytokinin signaling molecules in pas2 mutants under hormone treatments to test crosstalk hypotheses .

Q. What experimental strategies validate PAS2-CESA interactions in cellulose biosynthesis?

  • Pull-down assays : Use GST-tagged CESA1 catalytic domain (CESA1CD) with PAS2 truncations (e.g., PTP or dehydratase domains) to map interaction regions .
  • Fluorescence recovery after photobleaching (FRAP) : Track GFP-CESA3 motility in pas2 mutants; reduced cellulose content correlates with slowed CESA motility .
  • Co-immunoprecipitation (Co-IP) : Co-express PAS2-FLAG and CESA1-HA in protoplasts, followed by IP with anti-FLAG beads and detection via Western blot .

Q. How to address discrepancies in PAS2’s proposed phosphatase vs. dehydratase activity?

  • Site-directed mutagenesis : Mutate conserved PTP residues (e.g., Cys/Arg in motif CX5R) and dehydratase catalytic residues (e.g., His-246, Asp-280) to test functional redundancy .
  • Enzymatic reconstitution : Purify PAS2 truncations and assay phosphatase activity (e.g., pNPP substrate) vs. dehydratase activity (e.g., hydroxyacyl-CoA conversion) .
  • Structural modeling : Compare AlphaFold2-predicted PAS2 structures with known dehydratases/phosphatases to identify active-site geometries .

Q. What high-throughput screens identify PAS2 regulators or interactors?

  • Yeast two-hybrid (Y2H) : Screen Arabidopsis cDNA libraries using PAS2 as bait to identify novel binding partners (e.g., cell cycle kinases) .
  • CRISPR-Cas9 mutagenesis : Generate a PAS2 mutant library in planta and screen for suppressors/enhancers of the pas2 phenotype (e.g., callus formation) .
  • RNA-seq/3’RACE : Profile alternative polyadenylation (APA) shifts (e.g., PAS2-to-PAS3 transitions) under stress conditions to identify post-transcriptional regulators .

Data Analysis & Interpretation

Q. How to reconcile tissue-specific PAS2 expression with its systemic metabolic roles?

  • Single-cell RNA-seq : Compare PAS2 expression across Arabidopsis cell types (e.g., epidermal vs. vascular cells) to resolve localized vs. systemic functions .
  • Metabolic flux analysis : Model VLCFA distribution in pas2 mutants using ¹³C-labeled precursors to trace lipid trafficking between tissues .

Q. What statistical approaches resolve conflicting PAS2 phenotypes across studies?

  • Meta-analysis : Aggregate data from pas2 alleles (e.g., pas2-1, pas2-2) and normalize growth conditions (e.g., light, hormones) to identify core phenotypes .
  • Multivariate regression : Correlate PAS2 expression levels with VLCFA content, cellulose deposition, and mitotic indices across genetic backgrounds .

Methodological Resources

  • Structural databases : Use PASS2 for PAS domain superfamily alignments and CATH for domain architecture comparisons .
  • Antibodies : Validate PAS2 detection with polyclonal antibodies (e.g., Invitrogen’s NPAS2 antibody) cross-checked against pas2 null mutants .
  • Protein interaction tools : Leverage Thermo Fisher’s pull-down kits and FRAP protocols for CESA-PAS2 studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.